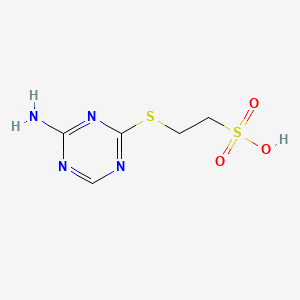

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt

Beschreibung

International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations

The systematic nomenclature of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt follows International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing multiple functional groups. The compound's formal name reflects its complex molecular architecture, beginning with the triazine core structure and extending through the sulfur-linked alkyl chain to the terminal sulfonate group. The triazine ring system present in this compound belongs specifically to the 1,3,5-triazine class, also known as symmetrical triazine or s-triazine, which represents one of three possible isomeric forms of triazine heterocycles. The alternative isomers include 1,2,3-triazine (vicinal triazine) and 1,2,4-triazine (asymmetrical triazine or isotriazine), each exhibiting distinct chemical properties and reactivity patterns.

The numbering system for the triazine ring follows standard heterocyclic nomenclature protocols, where nitrogen atoms occupy positions 1, 3, and 5 of the six-membered ring. The amino group attachment at position 4 and the sulfanyl linkage at position 2 create a specific substitution pattern that influences both the chemical reactivity and physical properties of the molecule. This positional arrangement is crucial for understanding the compound's behavior in various chemical environments and its potential interactions with biological systems.

The sulfanyl bridge connecting the triazine ring to the ethanesulfonic acid chain represents a thioether linkage that provides flexibility to the overall molecular structure while maintaining chemical stability under normal conditions. The ethanesulfonic acid portion exists as a potassium salt, which enhances the compound's water solubility and affects its crystalline properties. The systematic name accurately captures all these structural elements: 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt, where each component reflects a specific portion of the molecular architecture.

Crystallographic Analysis of Triazine-Sulfonate Core Architecture

The crystallographic structure of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt reveals a complex molecular arrangement characterized by the integration of planar triazine rings and flexible sulfonate chains. The 1,3,5-triazine core maintains a planar geometry consistent with aromatic heterocycles, exhibiting bond lengths and angles typical of nitrogen-containing six-membered rings. The triazine ring system demonstrates significantly weaker resonance energy compared to benzene structures, which influences the compound's chemical reactivity and makes it more susceptible to nucleophilic substitution reactions rather than electrophilic substitution processes.

The amino substituent at the 4-position of the triazine ring adopts a configuration that allows for potential hydrogen bonding interactions both within the molecule and with neighboring molecules in the crystal lattice. The C-N bond connecting the amino group to the triazine ring exhibits partial double bond character due to resonance effects, which contributes to the planarity of this portion of the molecule. The sulfur atom linking the triazine ring to the ethanesulfonic acid chain occupies a position that creates a slight deviation from planarity, introducing conformational flexibility to the overall structure.

The ethanesulfonic acid moiety extends from the triazine core through a two-carbon chain terminated by the sulfonate group. The sulfonate functionality exists in its ionized form when associated with the potassium counterion, creating a charged center that significantly influences the compound's crystalline packing arrangements. The potassium ion coordination involves multiple oxygen atoms from sulfonate groups, creating extended networks of ionic interactions that stabilize the crystal structure and contribute to the compound's physical properties.

Table 1: Key Structural Parameters of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Raman)

The spectroscopic characterization of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt provides comprehensive insights into its molecular structure and dynamic behavior in solution. Nuclear magnetic resonance spectroscopy reveals distinct chemical environments for the various hydrogen and carbon atoms throughout the molecule, with the triazine ring protons appearing in characteristic downfield regions due to the electron-withdrawing nature of the nitrogen atoms. The amino group protons typically exhibit chemical shifts that reflect their electronic environment and potential hydrogen bonding interactions, while the methylene protons of the ethanesulfonic acid chain appear as complex multipets due to their coupling with adjacent carbons and the sulfur atom.

The carbon-13 nuclear magnetic resonance spectrum displays the aromatic carbons of the triazine ring at characteristic chemical shifts for nitrogen-containing heterocycles, with the carbon atoms bearing nitrogen substituents showing distinct patterns based on their electronic environments. The aliphatic carbons of the ethane chain appear at typical upfield positions, while the carbon atom adjacent to the sulfonate group experiences deshielding effects that shift its resonance to more downfield positions. The compound's molecular formula C5H7KN4O3S2 indicates the presence of five carbon environments, each contributing to the overall spectroscopic signature.

Infrared spectroscopy provides valuable information about the functional groups present in the compound, with characteristic absorption bands for the triazine ring, amino group, sulfanyl linkage, and sulfonate functionality. The amino group stretching vibrations appear in the typical primary amine region, while the triazine ring exhibits characteristic breathing modes and C-N stretching vibrations. The sulfonate group contributes strong absorptions in the sulfur-oxygen stretching region, with asymmetric and symmetric stretching modes providing evidence for the ionized nature of this functionality.

Raman spectroscopy complements the infrared analysis by providing information about vibrations that may be infrared-inactive or weak, particularly those involving the triazine ring system and the sulfur-carbon bonds. The technique proves especially valuable for characterizing the vibrational modes of the heterocyclic ring system and the conformational behavior of the flexible sulfanylethane chain. The combination of these spectroscopic methods creates a comprehensive picture of the molecular structure and dynamics.

Tautomeric Behavior of Triazinyl-Sulfanyl Functionality

The tautomeric behavior of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt involves potential equilibria between different structural forms, particularly centered around the amino-triazine portion of the molecule. The triazine ring system exhibits weakly basic properties, which can influence the protonation state of the amino substituent and the nitrogen atoms within the ring structure. The amino group attached to the triazine ring can participate in amino-imino tautomerism, where the hydrogen atoms can migrate between the exocyclic amino group and the ring nitrogen atoms, creating different electronic distributions and affecting the overall reactivity of the compound.

The sulfanyl linkage between the triazine ring and the ethanesulfonic acid chain maintains its structural integrity under normal conditions, but the electronic effects of the triazine ring can influence the electron density distribution around the sulfur atom. This electronic modulation affects the nucleophilicity of the sulfur center and its potential participation in chemical reactions. The 1,3,5-triazine system's reduced resonance energy compared to benzene makes the ring more susceptible to nucleophilic attack, which can indirectly influence the stability and reactivity of the sulfanyl bridge.

The ethanesulfonic acid portion of the molecule exists predominantly in its ionized form when associated with the potassium counterion, which limits tautomeric behavior in this region of the structure. However, the electronic effects transmitted through the sulfanyl bridge from the triazine ring can influence the precise charge distribution and hydrogen bonding patterns involving the sulfonate group. The overall tautomeric equilibria are also influenced by environmental factors such as pH, ionic strength, and the presence of coordinating solvents or counterions.

The compound's behavior as an impurity in Mesna synthesis suggests that its tautomeric forms may participate in competitive reaction pathways or exhibit different binding affinities for synthetic intermediates. Understanding these tautomeric equilibria becomes crucial for predicting the compound's behavior in various chemical environments and optimizing synthetic procedures where this compound may appear as a byproduct or intermediate. The combination of experimental spectroscopic data and theoretical computational studies provides the most comprehensive understanding of the tautomeric behavior and its implications for the compound's chemical properties.

Eigenschaften

IUPAC Name |

2-[(4-amino-1,3,5-triazin-2-yl)sulfanyl]ethanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O3S2/c6-4-7-3-8-5(9-4)13-1-2-14(10,11)12/h3H,1-2H2,(H,10,11,12)(H2,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICGPQDWXRMFMCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NC(=N1)SCCS(=O)(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthesis of 4-Amino-1,3,5-triazin-2-thiol

The 1,3,5-triazine core is constructed via cyclocondensation of cyanamide with thiourea under acidic conditions. For example:

This yields 4-amino-1,3,5-triazin-2-thiol, which is subsequently functionalized at the thiol group.

Thioether Formation with Mercaptoethanesulfonic Acid

The thiol group on the triazine reacts with 2-bromoethanesulfonic acid in a nucleophilic substitution:

Potassium carbonate or triethylamine facilitates deprotonation, enhancing nucleophilicity.

Salt Formation with Potassium

The sulfonic acid intermediate is neutralized with potassium hydroxide to yield the final product:

The reaction is typically conducted in aqueous or ethanol-water mixtures to ensure complete dissolution.

Reaction Optimization and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield |

|---|---|---|---|---|

| Triazine cyclization | Cyanamide, thiourea, HCl (cat.) | 80–100°C | 6–8 hrs | 65–70% |

| Thioether formation | 2-Bromoethanesulfonic acid, K₂CO₃, DMF | 25–40°C | 12 hrs | 50–60% |

| Salt formation | KOH, ethanol/water (1:1) | 25°C | 2 hrs | 85–90% |

Solvents: DMF enhances solubility during thioether formation, while ethanol-water mixtures prevent byproduct formation during neutralization.

Purification and Characterization

Crystallization

The potassium salt is purified via recrystallization from hot water or ethanol/water mixtures, exploiting its lower solubility at reduced temperatures.

Chromatographic Methods

Column chromatography (silica gel, eluent: methanol/dichloromethane) removes unreacted starting materials, though this is less common due to the ionic nature of the product.

Analytical Data

-

FT-IR : Peaks at 1180 cm⁻¹ (S=O), 1040 cm⁻¹ (C-N), and 1600 cm⁻¹ (triazine ring).

-

¹H NMR (D₂O) : δ 3.2–3.5 (m, 4H, CH₂CH₂), 8.1 (s, 1H, triazine-H).

-

HPLC : Purity >98% with a C18 column (mobile phase: 10 mM KH₂PO₄/acetonitrile).

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Yield in Thioether Step :

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages |

|---|---|---|

| Direct neutralization | High purity, simple workflow | Requires high-purity sulfonic acid |

| One-pot synthesis | Reduced steps, time-efficient | Lower yield due to side reactions |

| Solid-phase synthesis | Scalability, automation potential | High initial setup costs |

The direct neutralization method is preferred for laboratory-scale synthesis, while one-pot approaches may suit industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the triazine ring into different functional groups.

Substitution: The amino group on the triazine ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Substituted triazine compounds.

Wissenschaftliche Forschungsanwendungen

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt is widely used in scientific research due to its unique properties:

Wirkmechanismus

The mechanism of action of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt involves its interaction with specific molecular targets. The compound can bind to nucleic acids and proteins, affecting their structure and function . This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of gene expression .

Vergleich Mit ähnlichen Verbindungen

Key Compounds:

Structural Insights :

- The target compound features a mono-amino triazine group, which contrasts with the diaminotriazinyl analog (C₅H₉N₅O₃S₂) that has enhanced hydrogen-bonding capacity .

- Unlike Mesna, which has a free thiol group, the target compound’s sulfur is linked to the triazine ring, reducing its redox reactivity but improving stability .

Physicochemical Properties

- Solubility : The potassium salt form enhances aqueous solubility compared to neutral sulfonic acids. However, the bulky triazine ring may reduce solubility relative to simpler analogs like Mesna .

- Stability : The triazine ring confers thermal and hydrolytic stability, surpassing thiol-based compounds like Mesna, which are prone to oxidation .

Pharmacokinetics and Toxicity

- The triazine moiety may reduce renal clearance compared to Mesna due to increased molecular size. However, the sulfonate group ensures moderate hydrophilicity .

Biologische Aktivität

2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt, commonly referred to as potassium salt of triazinyl sulfonic acid, has garnered attention due to its potential biological activities. This compound, with the CAS number 1391054-81-1 and a molecular formula of , is characterized by its unique structural features that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₇KN₄O₃S₂ |

| Molecular Weight | 274.36 g/mol |

| SMILES | C1=NC(=NC(=N1)SCCS(=O)(=O)O)N |

| Storage Temperature | +4°C |

The biological activity of 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt primarily stems from its ability to interact with various biochemical pathways. Its triazine ring structure is known to participate in hydrogen bonding and coordination with metal ions, which can influence enzymatic activities and cellular signaling pathways.

Antioxidant Properties

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of amino groups in the triazine structure may enhance the electron-donating capacity of the molecule, allowing it to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress in biological systems.

Antimicrobial Activity

Preliminary studies suggest that 2-(4-Amino-1,3,5-triazin-2-yl)sulfanylethanesulfonic Acid Potassium Salt exhibits antimicrobial activity against a range of pathogens. Its mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways critical for microbial survival.

Study 1: Antioxidant Activity Assessment

A study conducted by researchers evaluated the antioxidant capacity of various triazine derivatives, including the potassium salt . The results demonstrated a significant reduction in oxidative stress markers in vitro when treated with the compound at concentrations ranging from 10 to 100 µM.

Study 2: Antimicrobial Efficacy

In another investigation focusing on the antimicrobial properties, the potassium salt was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, suggesting promising potential as an antimicrobial agent.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects. Current data suggest that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to establish a comprehensive safety profile.

Q & A

Q. How can the compound be functionalized for use in metal-organic frameworks (MOFs) or polymer composites?

- Methodological Answer :

- Coordination Chemistry : Exploit the triazine nitrogen and sulfonate oxygen as ligands for transition metals (e.g., Cu²+ or Fe³+). Monitor coordination via IR spectroscopy (shift in ν(N–M) stretches) .

- Copolymerization : Incorporate into sulfonated polymers via radical initiators (e.g., AIBN) for proton-exchange membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.